molecular formula C20H13FN2O2S B2636110 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide CAS No. 1706222-22-1

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide

Cat. No. B2636110
CAS RN: 1706222-22-1
M. Wt: 364.39
InChI Key: AQFHAXKVAZIIKB-UHFFFAOYSA-N
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Description

“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The yield of the synthesis process can vary, as indicated by a yield of 58% in one example .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR and IR spectroscopy . These techniques provide information about the chemical shifts of the atoms in the molecule, which can help in understanding the structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. The reactions can involve various functional groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as NMR and IR spectroscopy . These techniques provide information about the chemical shifts of the atoms in the molecule, which can help in understanding the properties of the molecule.

Scientific Research Applications

Synthesis and Molecular Characterization

  • A thiazole-based heterocyclic amide, closely related to the compound of interest, demonstrated significant antimicrobial activity against various microorganisms. This suggests potential for pharmacological and medical applications due to its good antimicrobial properties (Cakmak et al., 2022).
  • Another study focused on the synthesis and reactivity of furan-2-carboxamide derivatives, indicating a methodological foundation for developing compounds with possible biological activities (Aleksandrov & El’chaninov, 2017).

Anticancer Applications

  • Thiazolopyrimidine derivatives, structurally related to the compound , were synthesized and evaluated for their anticancer activity. These derivatives showed significant anticancer activity, highlighting the potential for developing anticancer agents (Selvam et al., 2012).

Fluorescent Chemosensor Development

  • A phenoxazine-based fluorescent chemosensor derivative demonstrated discriminative detection of Cd2+ and CN− ions with potential applications in bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020). This indicates the potential for the original compound to be used in developing new chemosensors.

Antimicrobial and Antifungal Activities

  • Novel heterocyclic compounds with a furan-2-yl moiety were synthesized and exhibited promising antiviral activity against the H5N1 virus, suggesting the compound's derivatives could have similar antiviral potentials (Flefel et al., 2012).

Anti-inflammatory and Antinociceptive Properties

  • Thiazolopyrimidine derivatives, similar to the specified compound, were evaluated for antinociceptive and anti-inflammatory activities, showing significant effects. This highlights the therapeutic potential of such compounds in pain and inflammation management (Selvam et al., 2012).

properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S/c21-16-7-3-1-5-14(16)20-23-18(12-26-20)15-6-2-4-8-17(15)22-19(24)13-9-10-25-11-13/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFHAXKVAZIIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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